3-(3-Methoxyphenyl)morpholine hydrochloride
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Overview
Description
3-(3-Methoxyphenyl)morpholine hydrochloride: is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and a morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 3-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(3-Hydroxyphenyl)morpholine hydrochloride.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)morpholine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of morpholine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)morpholine hydrochloride
- 2-(3-Methoxyphenyl)morpholine hydrochloride
- 4-(3-Methoxyphenyl)morpholine hydrochloride
Comparison: 3-(3-Methoxyphenyl)morpholine hydrochloride is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and overall properties. Compared to its analogs, this compound may exhibit distinct pharmacological profiles and synthetic utility.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |
InChI Key |
JRXRXVFVZGUOIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2COCCN2.Cl |
Origin of Product |
United States |
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